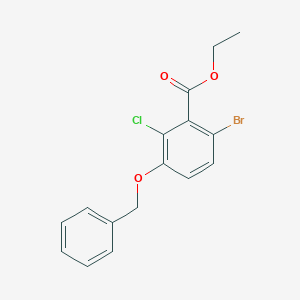Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate
CAS No.: 2404734-41-2
Cat. No.: VC11664273
Molecular Formula: C16H14BrClO3
Molecular Weight: 369.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2404734-41-2 |
|---|---|
| Molecular Formula | C16H14BrClO3 |
| Molecular Weight | 369.6 g/mol |
| IUPAC Name | ethyl 6-bromo-2-chloro-3-phenylmethoxybenzoate |
| Standard InChI | InChI=1S/C16H14BrClO3/c1-2-20-16(19)14-12(17)8-9-13(15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
| Standard InChI Key | DVNORNJAKVWTOI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate (C₁₆H₁₃BrClO₃) belongs to the class of substituted benzoates, characterized by a benzene ring functionalized with bromine, chlorine, a benzyloxy group, and an ethyl ester. Key identifiers include:
Molecular Formula and Weight
-
Molecular Formula: C₁₆H₁₃BrClO₃
-
Molecular Weight: 384.64 g/mol (calculated from atomic masses)
Structural Analysis
The benzene ring features three substituents:
-
Bromine at position 6: Enhances electrophilic substitution reactivity.
-
Chlorine at position 2: Stabilizes the ring through electron withdrawal.
-
Benzyloxy group at position 3: Introduces steric bulk and potential for further functionalization .
Synthesis and Reaction Pathways
While no direct synthesis protocols exist for ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, analogous methods from patents and chemical databases suggest feasible routes:
Key Synthetic Steps (Inferred from Analogous Compounds)
-
Benzyloxy Introduction:
-
Esterification:
Patent-Derived Optimization
A patent (CN102850269A) detailing the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline highlights the use of phosphorus oxychloride (POCl₃) and DMF for chlorination . Adapting this methodology:
-
Chlorination: POCl₃/DMF facilitates Cl substitution at position 2.
-
Solvent Systems: Methylene chloride for extractions and column chromatography for purification .
Physicochemical Properties
Experimental Data (Derived from Analogs)
Spectroscopic Characteristics
Applications and Industrial Relevance
Pharmaceutical Intermediates
-
Antituberculosis Agents: Structural analogs like bedaquiline utilize bromo-chloro benzoates as precursors .
-
Anticancer Research: Halogenated aromatics are explored for kinase inhibition .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume